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Introduction
Nanchangmycin is a polyether ionophore antibiotic produced by Streptomyces nanchangensis

NS3226.[1] Similar in structure and genetic makeup to monensin, nanchangmycin exhibits

potent activity against Gram-positive bacteria and functions as a growth promoter in ruminants.

[1] Its complex chemical structure, featuring a polyketide backbone adorned with multiple ether

rings, a distinctive spiroketal system, and a deoxysugar moiety, arises from a sophisticated

biosynthetic pathway orchestrated by a large gene cluster. This technical guide provides a

comprehensive overview of the nanchangmycin biosynthesis pathway and its associated

gene cluster, with a focus on the genetic organization, enzymatic functions, and regulatory

mechanisms. The information presented herein is intended to serve as a valuable resource for

researchers engaged in natural product biosynthesis, antibiotic discovery, and the development

of novel therapeutic agents through genetic engineering.

Nanchangmycin Biosynthetic Gene Cluster
The nanchangmycin (nan) gene cluster from Streptomyces nanchangensis NS3226 has been

fully sequenced and characterized, spanning a region of approximately 132 kb.[2][3] The

cluster is organized into several open reading frames (ORFs) that encode the polyketide
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synthase (PKS) machinery, tailoring enzymes, proteins for deoxysugar biosynthesis and

attachment, and regulatory proteins.

Polyketide Synthase (PKS) Genes
The core of the nanchangmycin biosynthetic machinery is a type I modular polyketide

synthase (PKS) system, encoded by a series of large, multifunctional genes (nanA1 to

nanA10).[4][5] These PKS genes are organized into two main sets, separated by genes

encoding tailoring enzymes.[2][4] The PKS modules are responsible for the assembly of the

polyketide backbone from simple carboxylic acid precursors. Each module contains a specific

set of catalytic domains that select, activate, and incorporate an extender unit, and then modify

the growing polyketide chain. The key domains include the acyltransferase (AT) for selecting

the extender unit (malonyl-CoA or methylmalonyl-CoA), the ketosynthase (KS) for catalyzing

the Claisen condensation, and the acyl carrier protein (ACP) which tethers the growing

polyketide chain.[3][5] Additional domains such as ketoreductase (KR), dehydratase (DH), and

enoylreductase (ER) determine the reduction state of the β-keto group after each condensation

step.[3][5]

Tailoring, Deoxysugar Biosynthesis, and Regulatory
Genes
Beyond the PKS genes, the nan cluster contains a suite of genes responsible for post-PKS

modifications, deoxysugar biosynthesis, and regulation of the entire pathway. These include:

Tailoring Enzymes: Genes encoding an epimerase, an epoxidase, and an epoxide hydrolase

are located between the two sets of PKS genes, suggesting their involvement in the

formation of the characteristic polyether rings.[2][4]

Deoxysugar Biosynthesis and Attachment: A set of genes (nanG1-nanG5, nanM) is

dedicated to the synthesis of the deoxysugar moiety, 4-O-methyl-L-rhodinose, and its

subsequent attachment to the nanchangmycin aglycone.[2][6]

Regulatory Genes: The biosynthesis of nanchangmycin is tightly controlled by at least three

regulatory genes: nanR1 and nanR2, which are SARP-family activators, and nanR4, an

AraC-family repressor.[1]
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Data Presentation
Table 1: Genes and Proposed Functions in the
Nanchangmycin Biosynthetic Cluster

Gene Proposed Function

PKS Genes

nanA1-A10
Type I modular polyketide synthases for

backbone assembly

Tailoring Enzymes

nanI Epimerase

nanO Epoxidase

nanH Epoxide hydrolase

nanE
Thioesterase-like protein involved in chain

release

Deoxysugar Biosynthesis and Glycosylation

nanG1 Glucose-1-phosphate thymidylyltransferase

nanG2 dTDP-D-glucose 4,6-dehydratase

nanG3 dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase

nanG4
dTDP-4-keto-L-rhamnose 3,5-epimerase-4-

reductase

nanG5 Glycosyltransferase

nanM O-methyltransferase

Regulatory Genes

nanR1 SARP-family transcriptional activator

nanR2 SARP-family transcriptional activator

nanR4 AraC-family transcriptional repressor
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Table 2: Quantitative Effects of Regulatory Gene
Manipulation on Nanchangmycin Production

Strain/Condition
Relative Nanchangmycin
Yield

Reference

Wild-type S. nanchangensis

NS3226
1x [1]

Overexpression of nanR1 and

nanR2
~3x [1]

Deletion of nanR4 ~3x [1]

Table 3: Kinetic Parameters of Recombinant
Nanchangmycin Synthase Module 2 (NANS Module 2)

Substrate Km (mM) kcat (min-1) Reference

(±)-2-methyl-3-keto-

butyryl-SNAC
19 ± 5 0.5 ± 0.1 [7]

Methylmalonyl-CoA 0.11 ± 0.02
0.26 ± 0.02

(kcat(app))
[7]

Experimental Protocols
General Culture and Fermentation of Streptomyces
nanchangensis
This protocol provides a general method for the cultivation and fermentation of S.

nanchangensis for nanchangmycin production.

Materials:

ISP2 agar plates

TSB (Tryptone Soya Broth) liquid medium
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Fermentation medium (e.g., corn starch-soybean meal medium)

Sterile flasks and bioreactors

Incubator and shaker

Procedure:

Streak S. nanchangensis spores or mycelial fragments onto ISP2 agar plates and incubate

at 28°C for 5-7 days to obtain a well-sporulated culture.

Inoculate a 250 mL flask containing 50 mL of TSB medium with spores or a mycelial plug

from the agar plate.

Incubate the seed culture at 28°C on a rotary shaker at 220 rpm for 48-72 hours.

Inoculate the production-scale fermentation medium with the seed culture (typically a 5-10%

v/v inoculation).

Incubate the production culture at 28°C with agitation and aeration for 7-10 days.

Monitor nanchangmycin production periodically by extracting the culture broth with an

organic solvent (e.g., ethyl acetate) and analyzing the extract by HPLC.

Gene Deletion in Streptomyces nanchangensis via PCR-
Targeting
This protocol outlines a general procedure for creating in-frame gene deletions in S.

nanchangensis using a PCR-targeting approach, adapted from established methods for

Streptomyces.

Materials:

E. coli BW25113/pIJ790 harboring the λ Red recombination system

Cosmid library of S. nanchangensis genomic DNA

pIJ773 plasmid containing an apramycin resistance cassette flanked by FRT sites
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Primers for amplifying the disruption cassette with flanking homology arms

E. coli ET12567/pUZ8002 for conjugation

Appropriate antibiotics and culture media for E. coli and Streptomyces

Procedure:

Design and amplify the disruption cassette: Design primers with ~39 bp extensions

homologous to the regions flanking the target gene and ~20 bp sequences for amplifying the

apramycin resistance cassette from pIJ773. Perform PCR to generate the disruption

cassette.

Electroporate the disruption cassette into E. coli BW25113/pIJ790 containing the target

cosmid: Prepare electrocompetent cells of E. coli carrying the cosmid of interest.

Electroporate the purified PCR product into these cells and select for apramycin-resistant

colonies.

Isolate the recombinant cosmid: Isolate the cosmid DNA from the apramycin-resistant

colonies and verify the correct replacement of the target gene with the resistance cassette by

PCR and restriction digestion.

Intergeneric conjugation: Transform the recombinant cosmid into the non-methylating E. coli

strain ET12567/pUZ8002. Perform conjugation between this E. coli donor and S.

nanchangensis.

Select for double-crossover mutants: Plate the conjugation mixture on a medium that selects

for Streptomyces exconjugants and contains apramycin. Screen the resulting colonies for the

desired double-crossover event (e.g., by replica plating to identify antibiotic sensitivity

markers on the vector backbone).

Confirm the gene deletion: Verify the gene deletion in the S. nanchangensis mutant by PCR

using primers flanking the deleted region and by Southern blot analysis.

(Optional) Remove the resistance cassette: Introduce a plasmid expressing the Flp

recombinase to excise the apramycin resistance cassette via the FRT sites, resulting in an

unmarked deletion mutant.
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Heterologous Expression of the Nanchangmycin Gene
Cluster in Streptomyces albus
This protocol describes a general workflow for the heterologous expression of the

nanchangmycin gene cluster in a suitable host like Streptomyces albus.

Materials:

High-molecular-weight genomic DNA from S. nanchangensis

A suitable vector for large DNA fragment cloning (e.g., a BAC or a PAC)

Streptomyces albus as the heterologous host

Restriction enzymes and DNA ligase

Protoplast transformation or conjugation reagents

Procedure:

Clone the entire nanchangmycin gene cluster: Isolate high-quality genomic DNA from S.

nanchangensis. Digest the DNA with an appropriate restriction enzyme and ligate the large

fragments into a suitable vector to create a genomic library.

Identify the clone containing the nan cluster: Screen the library by colony PCR using primers

specific for genes within the nan cluster.

Introduce the recombinant plasmid into S. albus: Transfer the plasmid containing the entire

nan gene cluster into the heterologous host S. albus using either protoplast transformation or

intergeneric conjugation from E. coli.

Cultivate the heterologous host: Grow the recombinant S. albus strain under conditions

suitable for secondary metabolite production.

Analyze for nanchangmycin production: Extract the culture broth and analyze for the

production of nanchangmycin using HPLC and mass spectrometry, comparing the results to

a wild-type S. albus control.
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Mandatory Visualization
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Caption: Overview of the Nanchangmycin Biosynthesis Pathway.

nanR1

nan PKS genes

activates

nanR2

activates

nanR4

represses represses

Nanchangmycin Biosynthesis

Click to download full resolution via product page

Caption: Regulatory Cascade of Nanchangmycin Biosynthesis.
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Caption: Workflow for Gene Deletion in S. nanchangensis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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